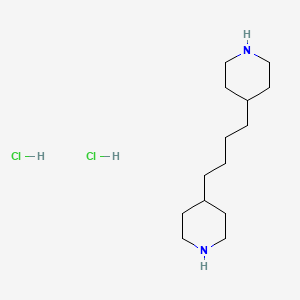
1,4-Di(piperidin-4-yl)butane dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Di(piperidin-4-yl)butane dihydrochloride is a chemical compound that features two piperidine rings attached to a butane backbone. This compound is often used in various scientific research applications due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Di(piperidin-4-yl)butane dihydrochloride typically involves the reaction of piperidine with 1,4-dibromobutane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the carbon atoms of the dibromobutane, displacing the bromine atoms and forming the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is often obtained as a dihydrochloride salt to improve its stability and solubility.
化学反応の分析
Types of Reactions: 1,4-Di(piperidin-4-yl)butane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The piperidine rings can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated piperidine derivatives.
科学的研究の応用
1,4-Di(piperidin-4-yl)butane dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific biological pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1,4-Di(piperidin-4-yl)butane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine rings can form hydrogen bonds and electrostatic interactions with the active sites of these targets, modulating their activity. The compound may also participate in signaling pathways by affecting the function of key proteins involved in cellular processes.
類似化合物との比較
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride: This compound has similar structural features but includes dichlorophenyl groups, which may confer different biological activities.
1,4-Di(pyridin-4-yl)butane: This compound features pyridine rings instead of piperidine rings, leading to different chemical reactivity and applications.
Uniqueness: 1,4-Di(piperidin-4-yl)butane dihydrochloride is unique due to its dual piperidine structure, which provides a versatile platform for chemical modifications and interactions with biological targets
特性
分子式 |
C14H30Cl2N2 |
|---|---|
分子量 |
297.3 g/mol |
IUPAC名 |
4-(4-piperidin-4-ylbutyl)piperidine;dihydrochloride |
InChI |
InChI=1S/C14H28N2.2ClH/c1(3-13-5-9-15-10-6-13)2-4-14-7-11-16-12-8-14;;/h13-16H,1-12H2;2*1H |
InChIキー |
VNIAMLQXWAGARB-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1CCCCC2CCNCC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


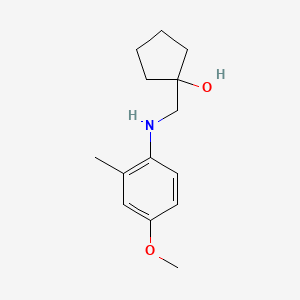
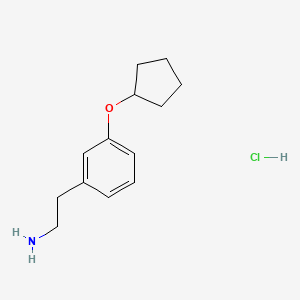
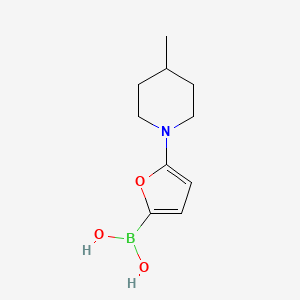
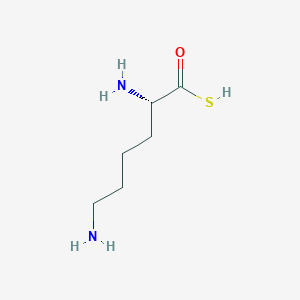
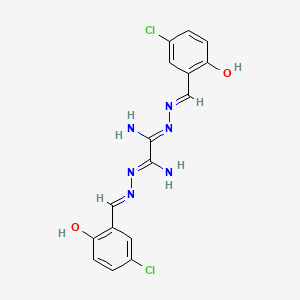
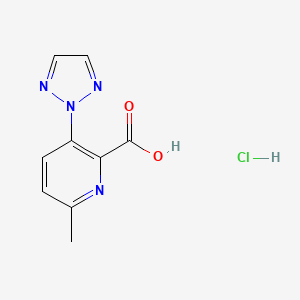
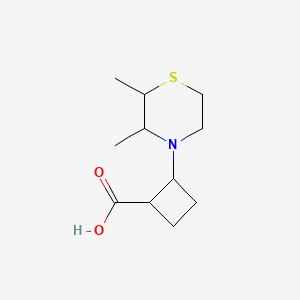
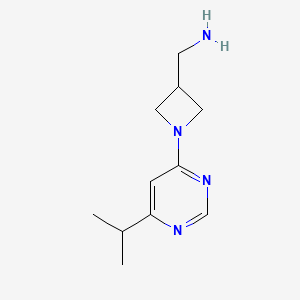
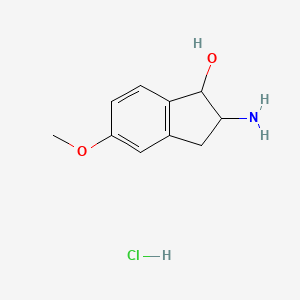
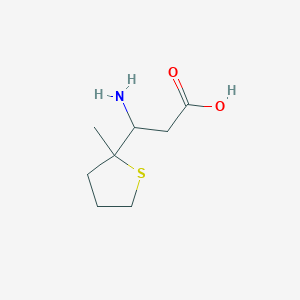
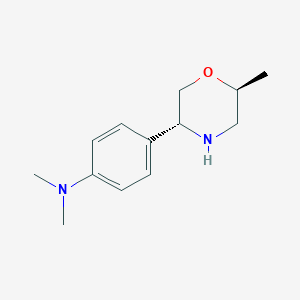
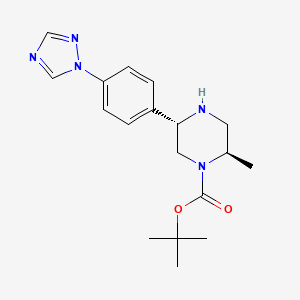
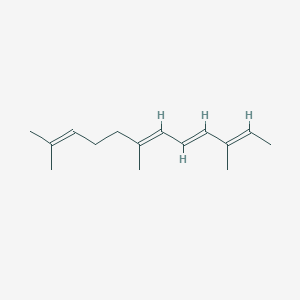
![2-Neopentyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13345715.png)
